

Fluorofenidone-d3: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest		
Compound Name:	Fluorofenidone-d3	
Cat. No.:	B12416261	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for **Fluorofenidone-d3**, a deuterated analog of the anti-fibrotic and anti-inflammatory agent, Fluorofenidone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its quality attributes, analytical methodologies, and biological context.

Certificate of Analysis: Specifications and Analytical Data

The Certificate of Analysis (CoA) for **Fluorofenidone-d3** provides critical information regarding its identity, purity, and quality. As a deuterated compound, specific tests are performed to ensure high isotopic enrichment and to characterize its unique properties. Below is a summary of typical specifications and analytical data presented in a CoA for **Fluorofenidone-d3**.

Identification and Chemical Properties



Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C12H7D3FNO	-
Molecular Weight	206.23 g/mol	Mass Spectrometry
¹ H NMR	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
Mass Spectrum	Conforms to structure	Mass Spectrometry

Purity and Isotopic Enrichment

Test	Specification	Method
Purity by HPLC	≥ 98.0%	High-Performance Liquid Chromatography
Isotopic Enrichment	≥ 98% Deuterium Incorporation	Mass Spectrometry
Chemical Purity (by ¹H NMR)	≥ 98.0%	Nuclear Magnetic Resonance Spectroscopy

Impurities

Test	Specification	Method
Residual Solvents	Meets USP <467> requirements	Gas Chromatography-Mass Spectrometry (GC-MS)
Elemental Impurities	Meets ICH Q3D requirements	Inductively Coupled Plasma- Mass Spectrometry (ICP-MS)
Water Content	≤ 0.5%	Karl Fischer Titration

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of **Fluorofenidone-d3** and for characterizing its biological activity.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Fluorofenidone-d3** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a standard solution of **Fluorofenidone-d3** of known concentration.
 - Prepare a sample solution of the batch to be tested.
 - Inject both solutions into the HPLC system.
 - The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mass Spectrometry for Isotopic Enrichment Analysis

This method quantifies the percentage of deuterium incorporation in Fluorofenidone-d3.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI).
- Procedure:
 - Infuse a dilute solution of Fluorofenidone-d3 into the mass spectrometer.



- Acquire the mass spectrum in the appropriate mass range.
- The isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the deuterated (M+3) and non-deuterated (M) forms of the molecule.[1][2][3]

Western Blot for ERK Signaling Pathway Inhibition

This assay is used to assess the effect of Fluorofenidone on the phosphorylation of ERK, a key protein in the MAPK/ERK signaling pathway.[4][5]

- Cell Culture: Plate cells (e.g., A549 or H1299) and grow to 70-80% confluency.
- Treatment: Treat cells with varying concentrations of Fluorofenidone for a specified time, followed by stimulation with a known ERK activator (e.g., EGF).
- Lysis: Lyse the cells to extract total protein.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using a chemiluminescence detection system. The inhibition is quantified by the reduction in the p-ERK/total ERK ratio.

Luciferase Reporter Assay for TGF-β1/Smad Signaling Pathway Inhibition

This assay measures the transcriptional activity of the Smad complex, which is downstream of the TGF-β1 receptor.[6][7][8][9][10]

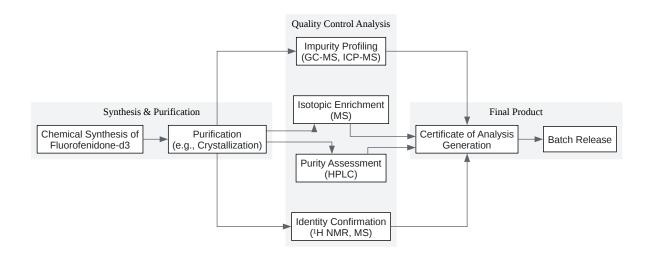
 Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with a Smad-responsive luciferase reporter vector and a control Renilla luciferase vector.



- Treatment: Treat the transfected cells with Fluorofenidone followed by stimulation with TGFβ1.
- Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
- Analysis: The inhibition of the TGF-β1/Smad pathway is determined by the decrease in the ratio of firefly to Renilla luciferase activity.

Visualizations: Signaling Pathways and Analytical Workflow

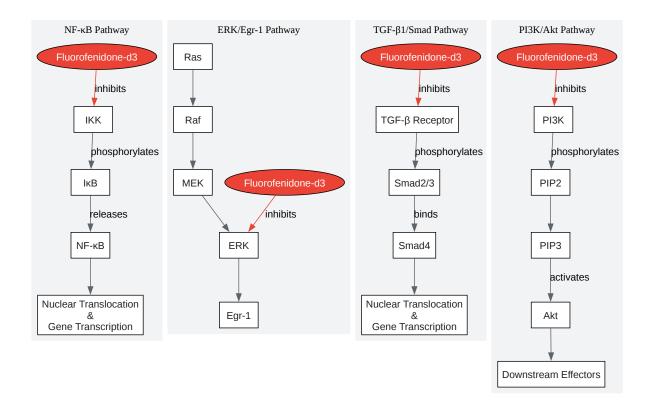
The following diagrams illustrate the key biological pathways affected by Fluorofenidone and a typical analytical workflow for the quality control of **Fluorofenidone-d3**.



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Caption: Quality Control Workflow for Fluorofenidone-d3.



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